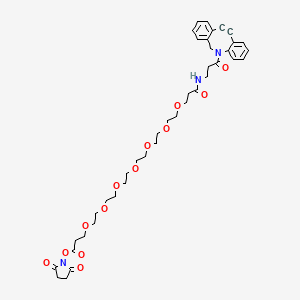

DBCO-NH-PEG7-C2-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DBCO-NH-PEG7-C2-NHS ester is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a dibenzylcyclooctyne (DBCO) group, a PEG linker, and an N-hydroxysuccinimide (NHS) ester group. The DBCO group allows for rapid and selective coupling to azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), making it a valuable tool in bioconjugation and drug delivery applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NH-PEG7-C2-NHS ester typically involves the following steps:

PEGylation: The PEG linker is synthesized by polymerizing ethylene oxide.

DBCO Functionalization: The DBCO group is introduced to the PEG linker through a reaction with dibenzylcyclooctyne.

NHS Esterification: The terminal end of the PEG linker is functionalized with an NHS ester group through a reaction with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes:

Bulk Polymerization: Large quantities of ethylene oxide are polymerized to produce PEG.

Functional Group Introduction: The DBCO and NHS ester groups are introduced using high-throughput chemical reactors.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield

Analyse Chemischer Reaktionen

Types of Reactions

DBCO-NH-PEG7-C2-NHS ester primarily undergoes the following types of reactions:

Click Chemistry: The DBCO group reacts with azide-containing molecules through SPAAC.

Esterification: The NHS ester group reacts with amines to form stable amide bonds.

Common Reagents and Conditions

SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules.

Esterification Reaction: Conducted in the presence of amines and a base such as triethylamine (TEA) in an organic solvent like dimethylformamide (DMF).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

DBCO-NH-PEG7-C2-NHS ester has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules.

Medicine: Utilized in targeted drug delivery systems to improve the efficacy and safety of therapeutic agents.

Industry: Applied in the development of diagnostic tools and imaging agents

Wirkmechanismus

The mechanism of action of DBCO-NH-PEG7-C2-NHS ester involves its ability to form stable covalent bonds with target molecules. The DBCO group reacts with azide-containing molecules through SPAAC, while the NHS ester group reacts with amines to form amide bonds. These reactions enable the efficient and selective labeling of biomolecules, facilitating their detection, imaging, and targeted degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- DBCO-PEG1-NHS ester

- DBCO-NH-PEG2-NHS ester

- DBCO-PEG3-CH2CO-NHS ester

- DBCO-PEG4-NHS ester

- DBCO-NH-PEG5-NHS ester

- DBCO-PEG6-NHS ester

- DBCO-NH-PEG13-NHS ester

Uniqueness

DBCO-NH-PEG7-C2-NHS ester is unique due to its specific PEG linker length (PEG7), which provides optimal solubility, reduced immunogenicity, and increased circulation time compared to shorter or longer PEG linkers. This makes it particularly suitable for applications requiring prolonged stability and reduced immune response .

Biologische Aktivität

DBCO-NH-PEG7-C2-NHS ester is a specialized compound that plays a crucial role in chemical biology, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a polyethylene glycol (PEG) backbone with a dibenzocyclooctyne (DBCO) moiety and an N-hydroxysuccinimide (NHS) ester, which together facilitate bioorthogonal click chemistry. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C40H51N3O13

- Molecular Weight : 781.85 g/mol

- Solubility : The compound is soluble in organic solvents such as DMSO and DMF but has limited solubility in aqueous environments, which influences its application in biological systems .

This compound primarily functions through:

- Bioorthogonal Click Chemistry : The DBCO group enables efficient reactions with azide-containing molecules without interfering with biological functions.

- Covalent Bond Formation : The NHS ester allows for the selective modification of amine-containing biomolecules, facilitating the formation of stable conjugates .

Applications in PROTACs

This compound is integral to the design and synthesis of PROTACs, which are bifunctional molecules that promote targeted protein degradation. The mechanism involves:

- Targeting E3 Ubiquitin Ligases : One ligand binds to an E3 ligase while the other binds to the target protein.

- Ubiquitin-Proteasome System Exploitation : This dual binding leads to ubiquitination and subsequent degradation of the target protein by the proteasome .

Table 1: Summary of Research Findings on this compound

Case Study Example

In a recent study published by AxisPharm, researchers utilized this compound to develop a targeted therapeutic agent that demonstrated significant efficacy in reducing tumor growth in preclinical models. The study emphasized the compound's ability to enhance solubility and stability of the drug conjugates, leading to improved therapeutic outcomes compared to traditional methods .

Advantages of this compound

- High Efficiency : The click chemistry reaction is highly efficient and does not require catalysts, making it suitable for various applications.

- Bioorthogonal Nature : Allows for precise conjugation in living systems without affecting native biological processes.

- Enhanced Solubility : The PEG component improves solubility, facilitating its use in biological assays and drug formulations .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H51N3O13/c44-36(41-16-13-37(45)42-31-34-7-2-1-5-32(34)9-10-33-6-3-4-8-35(33)42)14-17-49-19-21-51-23-25-53-27-29-55-30-28-54-26-24-52-22-20-50-18-15-40(48)56-43-38(46)11-12-39(43)47/h1-8H,11-31H2,(H,41,44) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAZCCPLHFREKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H51N3O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

781.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.